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Compound of Interest

Compound Name:
Methyl 5-

(hydroxymethyl)nicotinate

Cat. No.: B127267 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Methyl 5-(hydroxymethyl)nicotinate, its

immediate parent acid 5-(hydroxymethyl)nicotinic acid, and the foundational parent compound,

Nicotinic Acid (Niacin). While extensive experimental data is available for the pharmacological

effects of Nicotinic Acid, there is a notable absence of publicly accessible biological activity

data for Methyl 5-(hydroxymethyl)nicotinate and 5-(hydroxymethyl)nicotinic acid. This guide,

therefore, presents the known physicochemical properties of all three compounds and details

the established biological activity and signaling pathways of Nicotinic Acid as a benchmark for

potential future investigations into its derivatives.

Physicochemical Properties
A comparative summary of the key physicochemical properties of Methyl 5-
(hydroxymethyl)nicotinate, 5-(hydroxymethyl)nicotinic acid, and Nicotinic Acid is presented

below. These properties are fundamental to understanding the potential pharmacokinetic and

pharmacodynamic profiles of these compounds.
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Property
Methyl 5-
(hydroxymethyl)nic
otinate

5-
(hydroxymethyl)nic
otinic acid

Nicotinic Acid
(Niacin)

Molecular Formula C₈H₉NO₃ C₇H₇NO₃ C₆H₅NO₂

Molecular Weight 167.16 g/mol [1] 153.14 g/mol 123.11 g/mol [2]

Melting Point Not available Not available 236-239 °C[2]

Boiling Point
316.3±32.0 °C at 760

mmHg[3][4]
Not available

292.5±13.0 °C at 760

mmHg[5]

Solubility Not available Not available

Soluble in hot water

and hot ethanol.[6] 18

g/L in water.[7]

pKa Not available Not available 4.85[7]

Biological Activity and Pharmacological Profile
Nicotinic Acid (Niacin)
Nicotinic acid is a well-established, broad-spectrum lipid-modifying drug.[8] At pharmacological

doses, it favorably alters the lipid profile by reducing circulating levels of triglycerides, very low-

density lipoprotein (VLDL), and low-density lipoprotein (LDL), while significantly increasing

high-density lipoprotein (HDL) levels.[7]

The primary mechanism of action for Nicotinic Acid's lipid-lowering effects is mediated through

its agonistic activity on the G-protein coupled receptor GPR109A (also known as

Hydroxycarboxylic Acid Receptor 2, HCA₂).[7] This receptor is highly expressed in adipocytes.

Activation of GPR109A in these cells leads to the inhibition of adenylyl cyclase, which in turn

decreases intracellular cyclic adenosine monophosphate (cAMP) levels.[9] This reduction in

cAMP dampens the activity of hormone-sensitive lipase, resulting in decreased lipolysis and a

subsequent reduction in the release of free fatty acids from adipose tissue. The diminished flux

of free fatty acids to the liver reduces the substrate available for hepatic triglyceride synthesis

and VLDL formation.
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Beyond its effects on lipids, activation of GPR109A by Nicotinic Acid has also been shown to

elicit anti-inflammatory responses. Studies have demonstrated that GPR109A activation can

suppress inflammatory pathways in immune cells such as macrophages.

Methyl 5-(hydroxymethyl)nicotinate and 5-
(hydroxymethyl)nicotinic acid
Currently, there is a lack of publicly available experimental data on the biological activity and

pharmacological profiles of Methyl 5-(hydroxymethyl)nicotinate and 5-

(hydroxymethyl)nicotinic acid. Their structural similarity to Nicotinic Acid suggests they may

interact with the GPR109A receptor, but this has not been experimentally verified in published

literature. The presence of the hydroxymethyl group at the 5-position and the esterification of

the carboxyl group in Methyl 5-(hydroxymethyl)nicotinate would be expected to alter the

binding affinity and efficacy at GPR109A, as well as the pharmacokinetic properties of the

molecule. Further research is required to elucidate their potential as modulators of the nicotinic

acid signaling pathway.

Signaling Pathway
The signaling cascade initiated by the binding of Nicotinic Acid to its receptor, GPR109A, is a

critical aspect of its pharmacological effect. The following diagram illustrates this pathway.
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Caption: Nicotinic Acid Signaling Pathway via GPR109A.
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Experimental Protocols
To assess the potential biological activity of Methyl 5-(hydroxymethyl)nicotinate and its

parent acid, a cAMP accumulation assay would be a primary and crucial experiment. This

assay quantifies the ability of a compound to modulate the production of intracellular cAMP,

providing a direct measure of its effect on G-protein coupled receptors that signal through

adenylyl cyclase, such as GPR109A.

cAMP Accumulation Assay Protocol
Objective: To determine the effect of test compounds on intracellular cAMP levels in cells

expressing the GPR109A receptor.

Materials:

HEK293 cells stably expressing human GPR109A.

Cell culture medium (e.g., DMEM) with supplements (FBS, antibiotics).

Assay buffer (e.g., HBSS with 20 mM HEPES).

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Forskolin (an adenylyl cyclase activator).

Test compounds (Methyl 5-(hydroxymethyl)nicotinate, 5-(hydroxymethyl)nicotinic acid)

and reference compound (Nicotinic Acid).

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Microplate reader compatible with the chosen assay kit.

Procedure:

Cell Culture and Seeding:

Culture HEK293-GPR109A cells in appropriate medium.
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The day before the assay, seed the cells into 96-well or 384-well plates at a predetermined

optimal density and incubate overnight.

Compound Preparation:

Prepare stock solutions of the test and reference compounds, as well as forskolin and

IBMX, typically in DMSO.

On the day of the assay, prepare serial dilutions of the compounds in assay buffer

containing a fixed concentration of the PDE inhibitor.

Cell Stimulation:

Remove the culture medium from the cells and wash with assay buffer.

Add the diluted compounds to the respective wells. Include controls for basal cAMP levels

(buffer + PDE inhibitor only) and maximal stimulation (forskolin).

Incubate the plate at 37°C for a predetermined stimulation period (e.g., 30 minutes).

Cell Lysis and cAMP Detection:

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

Perform the cAMP detection steps as outlined in the kit protocol. This typically involves a

competitive immunoassay where cellular cAMP competes with a labeled cAMP conjugate

for binding to a specific antibody.

Data Acquisition and Analysis:

Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a microplate

reader.

Generate a standard curve using known concentrations of cAMP.

Convert the raw signal from the experimental wells to cAMP concentrations using the

standard curve.
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Plot the cAMP concentration against the logarithm of the compound concentration to

generate dose-response curves.

Calculate the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) for

each compound to determine their potency and efficacy.
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Experimental Workflow
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Caption: General workflow for a cAMP accumulation assay.
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Conclusion
In summary, while Nicotinic Acid is a well-characterized compound with established

pharmacological effects mediated by the GPR109A receptor, its derivatives, Methyl 5-
(hydroxymethyl)nicotinate and 5-(hydroxymethyl)nicotinic acid, remain largely unexplored in

the public scientific literature. The comparative physicochemical data presented here offers a

foundational understanding of these molecules. The provided experimental protocol for the

cAMP accumulation assay outlines a clear path for future research to determine if these

derivatives share the biological activities of their parent compound. Such studies would be

essential to ascertain their potential as novel therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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